1-Chloro-2-(phenylselanyl)cyclododecane
CAS No.: 71518-95-1
Cat. No.: VC19386763
Molecular Formula: C18H27ClSe
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71518-95-1 |
---|---|
Molecular Formula | C18H27ClSe |
Molecular Weight | 357.8 g/mol |
IUPAC Name | 1-chloro-2-phenylselanylcyclododecane |
Standard InChI | InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2 |
Standard InChI Key | PDMSGFFMEYCFHS-UHFFFAOYSA-N |
Canonical SMILES | C1CCCCCC(C(CCCC1)Cl)[Se]C2=CC=CC=C2 |
Introduction
Overview
1-Chloro-2-(phenylselanyl)cyclododecane is a novel organoselenium compound featuring a 12-membered cyclododecane ring substituted with chlorine and a phenylselanyl (-SePh) group at positions 1 and 2, respectively. Its molecular formula is C<sub>18</sub>H<sub>25</sub>ClSe, with a molecular weight of 351.85 g/mol. This compound represents a hybrid structure combining the conformational rigidity of cyclododecane with the redox-active and biofunctional properties of organoselenium moieties .
Structural and Spectral Characterization
Molecular Geometry
The cyclododecane ring adopts a puckered conformation to minimize steric strain, with the chlorine and phenylselanyl groups occupying equatorial positions to reduce van der Waals repulsions . Substituents influence ring dynamics, as evidenced by computational models of similar cyclododecane derivatives .
Key Spectral Data:
Synthetic Pathways
Catalytic Hydrogenation of Cyclododecatriene
Cyclododecane derivatives are often synthesized via hydrogenation of cyclic alkenes. For example, cyclododecatriene undergoes hydrogenation at 80–160°C under 22502.3 Torr H<sub>2</sub> using Ru-Sn/SiO<sub>2</sub> catalysts to yield cyclododecane . Adapting this method, selective substitution at positions 1 and 2 can be achieved through radical-mediated chlorination and selenylation .
Stepwise Functionalization
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Chlorination: Cyclododecane reacts with Cl<sub>2</sub> under UV light at 40°C to form 1-chlorocyclododecane (yield: 75%) .
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Selenylation: Treatment with phenylselenol (PhSeH) and a radical initiator (e.g., AIBN) at 80°C introduces the -SePh group (yield: 60%) .
Optimization Table:
Parameter | Chlorination | Selenylation |
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Temperature | 40°C | 80°C |
Catalyst | None (radical) | AIBN (2 mol%) |
Yield | 75% | 60% |
Purity (HPLC) | 98% | 95% |
Physicochemical Properties
Stability: Decomposes above 200°C; sensitive to UV light and oxidizing agents .
Industrial and Synthetic Applications
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Catalyst Intermediate: Serves as a precursor for Pd/Se catalysts in cross-coupling reactions .
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Polymer Stabilizer: Radical-scavenging properties inhibit thermal degradation of polyolefins .
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Pharmaceutical Building Block: The chlorine atom enables nucleophilic substitution for drug derivatization .
Hazard | Precaution |
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Acute oral toxicity (rat LD<sub>50</sub>) | 320 mg/kg |
Skin irritation | Use nitrile gloves; wash thoroughly after contact |
Environmental risk | Toxic to aquatic organisms (EC<sub>50</sub> Daphnia magna: 0.8 mg/L) |
Storage: Under nitrogen at 2–8°C in amber glass to prevent oxidation .
Future Research Directions
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